molecular formula C10H9FN2 B8597968 5-(2-fluorophenyl)-1-methyl-1H-pyrazole

5-(2-fluorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B8597968
M. Wt: 176.19 g/mol
InChI Key: JHUVFIQFKJDLPO-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-1-methyl-1H-pyrazole is a fluorinated pyrazole derivative characterized by a pyrazole ring substituted with a 2-fluorophenyl group at position 5 and a methyl group at position 1. The fluorine atom at the ortho position of the phenyl ring enhances metabolic stability and binding affinity to biological targets through electronegative effects and steric interactions .

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

5-(2-fluorophenyl)-1-methylpyrazole

InChI

InChI=1S/C10H9FN2/c1-13-10(6-7-12-13)8-4-2-3-5-9(8)11/h2-7H,1H3

InChI Key

JHUVFIQFKJDLPO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Features and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Position 1 Substituent Position 3 Substituent Position 5 Substituent Fluorine Position Biological Activity (if reported)
5-(2-Fluorophenyl)-1-methyl-1H-pyrazole Methyl None 2-Fluorophenyl Ortho Not explicitly reported (inference)
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole Phenyl Naphthalen-1-yl 4-Fluorophenyl Para Anti-breast cancer (ERα binding affinity comparable to 4-OHT)
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl-1H-pyrazole 4-Methoxyphenyl Trifluoromethyl 4-Chlorophenyl N/A Not reported
5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole 4-Fluorophenyl Trifluoromethyl 3,5-Difluorophenyl Meta and para Structural studies only
1-(2-Fluorophenyl)-1H-pyrazol-4-amine 2-Fluorophenyl None H (amine at position 4) Ortho Not reported

Key Observations :

  • Fluorine Position: The ortho-fluorine in this compound may confer distinct steric and electronic effects compared to para-fluorinated analogs (e.g., ).
  • Substituent Diversity : The absence of substituents at position 3 in the target compound contrasts with bulkier groups (e.g., naphthalen-1-yl in or trifluoromethyl in ), which can influence solubility and binding kinetics.

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